molecular formula C10H11N3O4 B11616706 N-(allyloxy)-N'-(4-nitrophenyl)urea

N-(allyloxy)-N'-(4-nitrophenyl)urea

Cat. No.: B11616706
M. Wt: 237.21 g/mol
InChI Key: IVEVOAHZZRUWLO-UHFFFAOYSA-N
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Description

N-(Allyloxy)-N'-(4-nitrophenyl)urea is a urea derivative featuring an allyloxy group (-O-CH₂CH=CH₂) and a 4-nitrophenyl substituent. The allyloxy group introduces unique reactivity due to its unsaturated allyl chain, which may influence both chemical behavior (e.g., participation in cycloadditions) and physical properties (e.g., reduced symmetry compared to methoxy or ethoxy derivatives).

Key characteristics inferred from structural analogs include:

  • Molecular formula: Likely C₁₀H₁₁N₃O₄ (based on substituent groups).
  • Electron-withdrawing effects: The 4-nitrophenyl group enhances urea acidity, while the allyloxy group provides moderate electron-donating character via resonance .

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-prop-2-enoxyurea

InChI

InChI=1S/C10H11N3O4/c1-2-7-17-12-10(14)11-8-3-5-9(6-4-8)13(15)16/h2-6H,1,7H2,(H2,11,12,14)

InChI Key

IVEVOAHZZRUWLO-UHFFFAOYSA-N

Canonical SMILES

C=CCONC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences
Compound Name Substituents Molecular Weight (g/mol) Key Properties
N-(4-Nitrophenyl)-N'-phenylurea 4-nitrophenyl, phenyl 257.24 High thermal stability; strong electron-withdrawing nitro group .
N,N-Dimethoxy-N'-(4-nitrophenyl)urea Methoxy groups (-OCH₃) ~268.26 (estimated) Increased solubility in polar solvents due to methoxy groups .
Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea) 3-pyridinylmethyl 299.26 High toxicity (oral-rat LD₅₀: 12.3 mg/kg); banned in some countries .
N-(4-Ethoxyphenyl)-N'-(4-methyl-3-nitrophenyl)urea Ethoxy (-OCH₂CH₃), methylnitrophenyl 290.74 (estimated) Lower melting point than nitro-only analogs due to ethoxy group .

Key Observations :

  • Substituent Effects :
    • Allyloxy vs. Methoxy/Ethoxy : The allyloxy group introduces unsaturation, enabling reactions like Diels-Alder or polymerization, unlike saturated alkoxy groups .
    • Nitro Group : Enhances acidity and stabilizes negative charge in intermediates, critical for reactions with electrophiles .
Physical Properties
  • Solubility : Allyloxy derivatives are likely less polar than methoxy analogs, reducing water solubility but improving organic solvent compatibility.
  • Melting Points : Expected to be lower than nitro-only analogs (e.g., N-(4-nitrophenyl)-N'-phenylurea, m.p. ~250°C) due to reduced crystallinity from the allyl group .

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